Methyl 2-(3-bromo-5,7-difluoroquinolin-6-yl)acetate
Overview
Description
Methyl 2-(3-bromo-5,7-difluoroquinolin-6-yl)acetate: is a quinoline derivative with a bromo and two fluoro substituents on the quinoline ring
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with 3-bromo-5,7-difluoroquinoline as the starting material.
Reaction Steps: The quinoline undergoes a nucleophilic substitution reaction with methyl acetoacetate in the presence of a base (e.g., triethylamine) to form the target compound.
Purification: The product is purified using techniques such as recrystallization or column chromatography.
Industrial Production Methods:
Batch Production: In an industrial setting, the reaction is carried out in large reactors with continuous monitoring of temperature and pH to ensure consistent product quality.
Scale-Up Considerations: Special attention is given to the control of reaction conditions to avoid side reactions and ensure high yield and purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can be performed to reduce the bromo group to a hydrogen atom.
Substitution: Substitution reactions at the bromo and fluoro positions are possible, leading to a variety of substituted quinolines.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles such as sodium iodide (NaI) can be used for substitution reactions.
Major Products Formed:
Oxidation Products: Various quinoline derivatives with different oxidation states.
Reduction Products: Hydrogenated quinolines.
Substitution Products: Quinolines with different substituents at the bromo and fluoro positions.
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, particularly in the construction of complex quinoline derivatives. Biology: It serves as a probe in biological studies to understand the interaction of quinoline derivatives with biological targets. Medicine: Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The compound exerts its effects through interactions with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism depends on the specific application and target.
Comparison with Similar Compounds
2-(3-bromoquinolin-6-yl)acetate: Similar structure but lacks the fluoro substituents.
2-(5,7-difluoroquinolin-6-yl)acetate: Similar structure but lacks the bromo substituent.
Uniqueness: The presence of both bromo and fluoro substituents on the quinoline ring makes Methyl 2-(3-bromo-5,7-difluoroquinolin-6-yl)acetate unique, as these substituents can significantly alter the chemical and biological properties of the compound.
This comprehensive overview provides a detailed understanding of this compound, its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
methyl 2-(3-bromo-5,7-difluoroquinolin-6-yl)acetate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8BrF2NO2/c1-18-11(17)3-7-9(14)4-10-8(12(7)15)2-6(13)5-16-10/h2,4-5H,3H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MPCQCUFHOYNRSM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1=C(C=C2C(=C1F)C=C(C=N2)Br)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8BrF2NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.10 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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